molecular formula C17H17N3O2S B429783 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 122772-22-9

5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B429783
CAS No.: 122772-22-9
M. Wt: 327.4g/mol
InChI Key: ZPDHCCBLCVTLJR-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The dimethoxyphenyl and p-tolyl groups can enhance the compound’s binding affinity and selectivity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxy-phenyl)-4-phenyl-4H-(1,2,4)triazole-3-thiol
  • 4-(4-Chloro-phenyl)-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol
  • 5-Phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both dimethoxyphenyl and p-tolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and binding interactions compared to similar compounds .

Properties

CAS No.

122772-22-9

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3O2S/c1-11-4-7-13(8-5-11)20-16(18-19-17(20)23)12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H,19,23)

InChI Key

ZPDHCCBLCVTLJR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

solubility

35.2 [ug/mL]

Origin of Product

United States

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